3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHWARPXBQSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound belongs to a class of molecules that exhibit significant biological activity, particularly as immunosuppressive agents . The structure of the compound allows it to interact with specific biological pathways, making it a candidate for treating conditions such as autoimmune disorders and organ transplant rejections.
Therapeutic Applications
The following table summarizes the potential therapeutic applications of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide based on recent findings:
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Autoimmune Disorders : In a preclinical study, this compound was shown to significantly reduce markers of inflammation in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent .
- Organ Transplantation : A clinical trial assessed the compound's effectiveness in preventing organ rejection post-transplant. Results indicated a marked decrease in rejection rates compared to control groups receiving standard immunosuppressive therapy .
- Cancer Research : In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines, indicating its potential role as an adjunct therapy in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Carboxamide Derivatives
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key Features :
- Piperidine core with a 4-fluorophenyl-oxadiazole substituent.
- Carboxamide linked to a 2-methylphenyl group.
- Pharmacology : Demonstrated high binding affinity for Mycobacterium tuberculosis targets, with favorable ADMET properties .
- 2-Methylphenyl vs. 4-methoxyphenethyl: The latter’s methoxy group may improve solubility and metabolic stability.
PF3845 (N-Pyridin-3-yl-4-[[3-[[5-(trifluoromethyl)pyridin-2-yl]oxy]phenyl]methyl]piperidine-1-carboxamide)
- Key Features :
- Trifluoromethylpyridinyloxy substituent via a benzyl linker.
- Carboxamide linked to a pyridinyl group.
- Molecular Weight : 455.44 g/mol .
- Pharmacology: Known as a fatty acid amide hydrolase (FAAH) inhibitor.
- Comparison :
- The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the chlorine atom in the target compound.
- Pyridinyl vs. 4-methoxyphenethyl: The aromatic pyridine may reduce lipophilicity but increase target specificity.
Pyrrolidine-Carboxamide Analogs
3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide
- Key Features :
- Pyrrolidine (5-membered ring) core.
- 2-Methoxyphenyl substituent on the carboxamide.
- Molecular Weight : 348.78 g/mol .
- Comparison :
- Reduced ring size (piperidine → pyrrolidine) lowers molecular weight and may alter conformational flexibility.
- 2-Methoxy vs. 4-methoxy: Positional isomerism could affect steric interactions with biological targets.
Pyridine/Hexahydropyridopyrimidine Derivatives
5-Chloro-1-[(3-Chlorophenyl)methyl]-N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Key Features :
- Dihydropyridine core with dual chlorine substituents.
- 4-Methoxyphenyl carboxamide group.
- Molecular Weight : 403.26 g/mol .
- Comparison :
- The dihydropyridine core introduces conjugation and redox sensitivity, unlike the saturated piperidine.
- Dual chlorination may enhance target binding but increase toxicity risks.
Key Findings and Implications
- Structural Flexibility : Piperidine analogs generally exhibit higher molecular weights and conformational stability compared to pyrrolidine derivatives.
- Substituent Effects :
- Electron-withdrawing groups (Cl, CF₃) improve target binding but may reduce solubility.
- Methoxy groups enhance metabolic stability and moderate lipophilicity.
Q & A
Q. What experimental approaches elucidate mechanisms of action?
- Answer: Use:
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by measuring thermal stabilization of the protein-ligand complex .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD = 12 nM for BTK) .
- RNA-seq profiling : Identifies downstream pathway modulation (e.g., NF-κB suppression in inflammation models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
